molecular formula C16H17N3O6 B2829731 N-1,3-benzodioxol-5-yl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 1775312-34-9

N-1,3-benzodioxol-5-yl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No.: B2829731
CAS No.: 1775312-34-9
M. Wt: 347.327
InChI Key: GUKIRNXIRVABBF-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound contains a benzodioxole moiety, which is known for its presence in various biologically active molecules, and a spirocyclic structure that adds to its chemical diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1,3-benzodioxol-5-yl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxole ring, which can be synthesized from catechol and disubstituted halomethanes . The spirocyclic structure is then introduced through a series of cyclization reactions involving appropriate precursors and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-1,3-benzodioxol-5-yl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular pathways and biological effects. Detailed mechanistic studies are essential to fully understand its mode of action and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-1,3-benzodioxol-5-yl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide stands out due to its spirocyclic structure, which imparts unique chemical and biological properties. This structural feature differentiates it from other benzodioxole derivatives and contributes to its potential as a versatile compound in various research fields.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O6/c20-13(17-10-1-2-11-12(7-10)25-9-24-11)8-19-14(21)16(18-15(19)22)3-5-23-6-4-16/h1-2,7H,3-6,8-9H2,(H,17,20)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKIRNXIRVABBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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